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Compound Name: B026

Cat. No.: B15142409 Get Quote

In the landscape of epigenetic drug discovery, the development of highly specific inhibitors for

histone acetyltransferases (HATs) is a critical pursuit for therapeutic advancement. This guide

provides a comparative analysis of B026, a potent and selective inhibitor of the homologous

transcriptional co-activators p300 and CREB-binding protein (CBP), against other known

p300/CBP inhibitors. Experimental data are presented to objectively assess its target specificity

and performance.

Comparative Selectivity and Potency of p300/CBP
Inhibitors
The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its

selectivity against other related proteins. B026 demonstrates high potency for both p300 and

CBP, with IC50 values in the low nanomolar range.[1][2] A comparison with other well-

characterized p300/CBP inhibitors, such as C646 and SGC-CBP30, highlights the distinct

profiles of these compounds. While B026 and C646 target the HAT domain, SGC-CBP30 is a

bromodomain inhibitor, offering a different mechanism of action.
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Compound Target(s) IC50 / Ki / Kd Selectivity Profile

B026
p300/CBP (HAT

Domain)

p300 IC50: 1.8 nM[1]

[2][3][4]CBP IC50: 9.5

nM[1][2][3][4]

At least 2000-fold

more selective for

p300/CBP over other

HAT family members.

[5]

C646
p300/CBP (HAT

Domain)
p300 Ki: 400 nM[6][7]

Selective for p300,

with less potency for

other

acetyltransferases like

PCAF, GCN5, and

MOZ.[7][8]

SGC-CBP30
p300/CBP

(Bromodomain)

CBP Kd: 21 nM[9]

[10]p300 Kd: 32 nM[9]

[10]

Displays 40-fold

selectivity over the

first bromodomain of

BRD4 (BRD4(1)).[9]

[10]

Experimental Validation of Target Engagement and
Downstream Effects
To validate the target specificity of B026, several experimental approaches can be employed.

These assays confirm direct binding to p300/CBP in a cellular context and measure the

functional consequences of inhibition.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle lies in

the ligand-induced thermal stabilization of the target protein. Binding of B026 to p300/CBP is

expected to increase their thermal stability.

A simplified workflow for a CETSA experiment is depicted below:
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CETSA experimental workflow.

Western Blot for Histone Acetylation
Inhibition of p300/CBP HAT activity by B026 leads to a reduction in the acetylation of their

histone substrates, notably at H3K27.[1] This can be quantified by Western blotting.

The logical relationship for assessing downstream effects is as follows:

B026 Treatment

p300/CBP HAT Activity

inhibition

Histone H3 Lysine 27
Acetylation (H3K27ac)

decreased

Target Gene Expression
(e.g., MYC)

downregulation

Click to download full resolution via product page

Downstream effects of B026 treatment.
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The p300/CBP Signaling Pathway
p300 and CBP are crucial transcriptional co-activators that integrate signals from numerous

pathways to regulate gene expression. They are recruited to gene promoters and enhancers by

transcription factors, where their HAT activity acetylates histones, leading to a more open

chromatin structure and transcriptional activation.[11][12]

The following diagram illustrates the central role of p300/CBP in gene regulation:
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Role of p300/CBP in transcriptional activation.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are

protocols for the key assays mentioned.

In Vitro HAT Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant

p300 or CBP. A common method is a fluorescence-based assay that detects the production of

Coenzyme A (CoA-SH), a product of the acetylation reaction.[13]

Materials:

Recombinant human p300/CBP enzyme

Histone H3 peptide substrate

Acetyl-CoA

B026 and control compounds

Assay buffer

Fluorescent developer reagent

96-well plate

Fluorometric plate reader

Procedure:

Prepare serial dilutions of B026 and control compounds in assay buffer.

In a 96-well plate, add the p300/CBP enzyme, the histone H3 peptide substrate, and the

compound dilutions.

Initiate the reaction by adding Acetyl-CoA.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and add the fluorescent developer reagent, which reacts with the CoA-SH

produced.

Incubate for a short period to allow for signal development.

Measure the fluorescence intensity using a plate reader (e.g., λex = 535 nm / λem = 587

nm).

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for verifying the target engagement of B026 with p300/CBP in cultured

cells.[14][15]

Materials:

Cancer cell line (e.g., MV-4-11)

Cell culture medium and reagents

B026 and vehicle control (DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

PCR tubes or 96-well PCR plate

Thermocycler

Centrifuge

Reagents for Western blotting

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15142409?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_with_GSK3368715.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cellular_Thermal_Shift_Assay_CETSA_for_Hsd17B13_Target_Engagement.pdf
https://www.benchchem.com/product/b15142409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with B026 at

the desired concentration or with vehicle control for 1-2 hours at 37°C.

Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a

predefined gradient (e.g., 40°C to 70°C). Heat the samples in a thermocycler for 3 minutes,

followed by cooling to 4°C.

Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to

pellet the aggregated proteins.

Quantification: Carefully collect the supernatant containing the soluble proteins. Determine

the protein concentration and analyze equal amounts of protein by Western blotting using

antibodies specific for p300 and CBP.

Western Blot Protocol for H3K27Ac
This protocol details the detection of changes in histone H3 lysine 27 acetylation following

treatment with B026.[16][17][18][19]

Materials:

Cells treated with B026 or vehicle

Histone extraction buffer

SDS-PAGE gels (e.g., 15% for better histone resolution)

Transfer apparatus and membranes (e.g., 0.2 µm nitrocellulose)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

ECL detection reagent
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Imaging system

Procedure:

Histone Extraction: Lyse the treated cells and prepare acid extracts of histones or use a

commercial kit for histone extraction.

Protein Quantification: Determine the protein concentration of the histone extracts.

SDS-PAGE: Load equal amounts of histone extracts onto an SDS-PAGE gel and perform

electrophoresis.

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27ac and

anti-total H3 antibodies overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the signal using an ECL reagent and an

imaging system. Quantify the band intensities to determine the relative change in H3K27ac

levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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